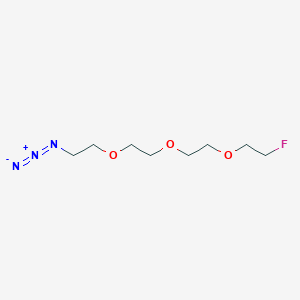

Azido-PEG3-flouride

Description

BenchChem offers high-quality Azido-PEG3-flouride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azido-PEG3-flouride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H16FN3O3 |

|---|---|

Molecular Weight |

221.23 g/mol |

IUPAC Name |

1-azido-2-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]ethane |

InChI |

InChI=1S/C8H16FN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2 |

InChI Key |

PAFRRASHGCWMIQ-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCF)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG3 Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG3 linkers, a class of chemical tools vital for bioconjugation, drug delivery, and diagnostics. We will delve into their core properties, applications, and the experimental protocols necessary for their successful implementation in a research and development setting.

Core Concepts: Understanding the Azido-PEG3 Linker

Azido-PEG3 linkers are heterobifunctional molecules designed to connect two different molecular entities. Their structure is composed of three key components:

-

Azide (B81097) Group (-N₃): This functional group is the cornerstone of "click chemistry." It is highly stable under various reaction conditions and reacts with exceptional specificity and efficiency with alkyne groups. This reaction, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage, making it a favored method for bioconjugation.[1][2][3]

-

PEG3 Spacer (-[CH₂CH₂O]₃-): The triethylene glycol (PEG3) spacer is a short, hydrophilic chain.[4] Its primary roles are to increase the aqueous solubility of the linker and the resulting conjugate, reduce steric hindrance during conjugation, and provide flexibility.[1][5] This enhanced solubility is critical when working with biomolecules in physiological buffers.[6][7]

-

Terminal Reactive Group: The other end of the linker features a reactive group that targets a specific functional group on a biomolecule or surface. Common variants include:

-

Amine (-NH₂): Reacts with carboxylic acids, activated esters (like NHS esters), and carbonyls.[4][8]

-

Carboxylic Acid (-COOH): Reacts with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.[6][9]

-

NHS Ester (-O-CO-O-NHS): A highly reactive group that couples readily with primary amines (e.g., lysine (B10760008) residues in proteins) to form stable carbamate (B1207046) or amide bonds.[1][10]

-

Alcohol (-OH): Allows for further derivatization or can be replaced with other functional groups.[11]

-

Physicochemical Properties of Azido-PEG3 Linkers

The precise properties of an Azido-PEG3 linker depend on its terminal reactive group. The following tables summarize key quantitative data for two common variants: Azido-PEG3-Amine and Azido-PEG3-Acid.

Table 1: Properties of Azido-PEG3-Amine

| Property | Value | Source(s) |

| Synonyms | 11-Azido-3,6,9-trioxaundecan-1-amine, Amino-PEG3-azide | [4][12] |

| Molecular Formula | C₈H₁₈N₄O₃ | [4][13][14] |

| Molecular Weight | ~218.26 g/mol | [4][12][13] |

| Appearance | Very Pale Yellow to Colorless Viscous Liquid | [4][14] |

| Density | ~1.10 g/mL at 20 °C | [4][13] |

| Solubility | Good solubility in water and most polar organic solvents. | [4][15] |

| Storage | -20°C, under inert atmosphere, protected from light. | [4][7][15] |

Table 2: Properties of Azido-PEG3-Acid

| Property | Value | Source(s) |

| Synonyms | 3-{2-[2-(2-Azidoethoxy)ethoxy]ethoxy}propanoic acid | [16][17] |

| Molecular Formula | C₉H₁₇N₃O₅ | [6][16] |

| Molecular Weight | ~247.25 g/mol | [6][16] |

| Appearance | Colorless to Light Yellow Liquid | [16] |

| Solubility | Soluble in water, DMSO, DMF, DCM.[6][10][16] | |

| Storage | -20°C, protected from light. | [5][6] |

Key Applications in Research and Drug Development

The unique properties of Azido-PEG3 linkers make them indispensable tools in several advanced applications:

-

Antibody-Drug Conjugates (ADCs): These linkers are used to attach potent cytotoxic drugs to monoclonal antibodies.[5][16] The PEG spacer enhances the solubility and stability of the ADC, while the click chemistry handle allows for precise drug attachment.[18]

-

PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), Azido-PEG3-acid is used as a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[16]

-

Bioconjugation: They are widely used to link biomolecules such as proteins, peptides, and oligonucleotides to other molecules, including fluorescent dyes, imaging agents, or surfaces.[17][19][20]

-

Nanoparticle Functionalization: Azido-PEG3 linkers are employed to modify the surface of nanoparticles, which improves their colloidal stability and allows for the attachment of targeting ligands for drug delivery applications.[1][21]

-

Diagnostics and Imaging: By conjugating Azido-PEG3 linkers to fluorophores or radiolabels, researchers can create probes for various imaging modalities with improved bioavailability.[22]

Experimental Protocols

A. General Handling and Storage

-

Storage: Always store Azido-PEG3 linkers at -20°C in a dark, dry environment.[15] For long-term storage, desiccate and keep under an inert atmosphere.

-

Handling: Before use, allow the vial to warm to room temperature to prevent moisture condensation, which can lead to hydrolysis, especially for NHS ester variants.[1] Prepare stock solutions fresh using anhydrous solvents like DMSO or DMF.[1]

B. Detailed Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an Azido-PEG3-functionalized molecule to an alkyne-containing biomolecule.

Materials and Reagents:

-

Azide-functionalized molecule (e.g., Azido-PEG3-Protein)

-

Alkyne-functionalized molecule (e.g., Alkyne-Drug)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Degassing equipment (e.g., Argon or Nitrogen gas)

-

Purification system (e.g., SEC, dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

-

-

Preparation of Catalyst Solution:

-

Prepare a 10 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.

-

Prepare a 10 mM stock solution of the copper ligand (e.g., TBTA) in DMSO.

-

-

Reaction Setup:

-

In a reaction vial, add the azide-functionalized molecule solution.

-

Add the alkyne-functionalized molecule stock solution. The molar ratio of alkyne to azide will depend on the specific molecules and desired degree of labeling but typically ranges from 2 to 10-fold excess of the alkyne.

-

Add the copper ligand solution to the reaction mixture and vortex briefly. The ligand prevents copper precipitation and protects the biomolecule.

-

Add the Sodium Ascorbate solution, which acts as a reducing agent to generate the active Cu(I) catalyst.

-

Degas the solution by bubbling with an inert gas (Argon or Nitrogen) for 30-60 seconds to remove oxygen, which can oxidize the Cu(I) catalyst.[23]

-

Initiate the reaction by adding the CuSO₄ solution. The final concentration of copper is typically 50-200 µM.

-

-

Incubation:

-

Seal the reaction vial and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer periods if the biomolecules are sensitive.

-

-

Purification:

-

Once the reaction is complete, remove unreacted small molecules and the copper catalyst using an appropriate purification method. Size-Exclusion Chromatography (SEC), dialysis, or tangential flow filtration are common methods for purifying protein conjugates.

-

-

Characterization:

Visualizations

Caption: Step-by-step workflow for a typical CuAAC bioconjugation reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 4. 11-AZIDO-3 6 9-TRIOXAUNDECAN-1-AMINE | 134179-38-7 [chemicalbook.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Azido-PEG3-acid, 1056024-94-2 | BroadPharm [broadpharm.com]

- 7. Azido-PEG3-amine, 134179-38-7 | BroadPharm [broadpharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Azido-PEG3-Acid - CD Bioparticles [cd-bioparticles.net]

- 10. Azido-PEG3-NHS ester, 1245718-89-1 | BroadPharm [broadpharm.com]

- 11. Azido-PEG3-Alcohol, 86520-52-7 | BroadPharm [broadpharm.com]

- 12. 1-Amino-11-azido-3,6,9-trioxaundecane | C8H18N4O3 | CID 2735280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 11-叠氮-3,6,9-三氧杂十一烷-1-胺 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. lumiprobe.com [lumiprobe.com]

- 16. Azido-PEG3-acid | PEG analogue | CAS# 1056024-94-2 |PROTAC linker | InvivoChem [invivochem.com]

- 17. Azido-PEG3-acid, CAS 1056024-94-2 | AxisPharm [axispharm.com]

- 18. purepeg.com [purepeg.com]

- 19. benchchem.com [benchchem.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. interchim.fr [interchim.fr]

The Role of Poly(ethylene glycol) in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(ethylene glycol), or PEG, is a hydrophilic, biocompatible, and non-immunogenic polymer that has become an indispensable tool in bioconjugation and pharmaceutical development. The process of covalently attaching PEG chains to a molecule, known as PEGylation, is a clinically-proven strategy to enhance the therapeutic properties of proteins, peptides, antibody fragments, and small-molecule drugs. By increasing a molecule's hydrodynamic size, PEGylation can dramatically improve its pharmacokinetic and pharmacodynamic profile. Key benefits include a significantly extended circulation half-life due to reduced renal clearance, enhanced stability by protecting against enzymatic degradation, increased solubility of hydrophobic molecules, and reduced immunogenicity by masking antigenic epitopes. This guide provides an in-depth overview of the core principles of PEGylation, including the underlying chemistry, quantitative effects on drug efficacy, detailed experimental protocols, and the strategic considerations for designing effective PEG-bioconjugates.

Core Principles of PEGylation

PEGylation fundamentally alters the physicochemical properties of a therapeutic agent.[1] The flexible and highly hydrated PEG chains create a large hydrodynamic radius around the conjugated molecule.[2] This "stealth" effect provides two primary benefits:

-

Reduced Renal Clearance: The increased size surpasses the glomerular filtration threshold in the kidneys, drastically slowing the rate of excretion from the body.[3]

-

Steric Hindrance: The PEG cloud physically blocks the approach of larger molecules, such as proteolytic enzymes and antibodies, thereby increasing the bioconjugate's stability and reducing its immunogenicity.[4]

These modifications lead to a longer residence time in the bloodstream, which often allows for reduced dosing frequency and potentially lower toxicity.[5]

The "Stealth" Effect of PEG Shielding

The mechanism by which PEGylation confers its "stealth" properties is primarily based on steric hindrance and its hydrophilic nature. The PEG polymer forms a dynamic cloud around the biomolecule, creating a protective layer.

PEG Architectures: Linear vs. Branched

PEG reagents are available in various architectures, primarily linear and branched forms.

-

Linear PEG: Consists of a straight-chain polymer, typically with a reactive group at one end (monofunctional).[6]

-

Branched PEG: Features multiple PEG arms extending from a central core. This structure provides a more substantial hydrodynamic volume compared to a linear PEG of the same total molecular weight.[6]

Studies have shown that branched PEGs can offer superior pharmacokinetic profiles compared to linear PEGs.[7] For a given total molecular weight, branched structures can provide more effective shielding, leading to even longer circulation times.[7][8]

Quantitative Impact of PEGylation on Pharmacokinetics

The most significant impact of PEGylation is the extension of a drug's plasma half-life. This effect is well-documented across numerous FDA-approved therapeutics. The tables below summarize the pharmacokinetic parameters for several key biopharmaceuticals, comparing their native and PEGylated forms.

Table 1: Pharmacokinetics of PEGylated Interferons

| Compound | PEG Moiety | Absorption Half-Life (t½) | Elimination Half-Life (t½) | Renal Clearance |

| Interferon alfa | None | ~2.3 hours[2] | ~3-4 hours | Standard |

| Peginterferon alfa-2b | 12 kDa (Linear)[1] | ~4.6 hours[2] | ~40 hours[9] | ~10x lower than native[9] |

| Peginterferon alfa-2a | 40 kDa (Branched)[1] | ~50 hours[2] | ~80 hours | >100x lower than native[10] |

Table 2: Pharmacokinetics of PEGylated G-CSF (Filgrastim)

| Compound | PEG Moiety | Elimination Half-Life (t½) | Clearance Mechanism |

| Filgrastim | None | 3.5 - 3.8 hours[11] | Primarily renal[12] |

| Pegfilgrastim | 20 kDa (Linear)[3] | 15 - 80 hours[13] (avg. ~42h[11]) | Primarily neutrophil-mediated[3][12] |

Table 3: Pharmacokinetics of PEGylated Urate Oxidase (Uricase)

| Compound | PEG Moiety | Elimination Half-Life (t½) | Key Pharmacodynamic Effect |

| Rasburicase (unmodified) | None | <4 hours in monkeys[14] | Rapidly metabolizes uric acid[14] |

| Pegloticase (PEG-uricase) | Multiple 10 kDa PEGs[15] | 6.4 - 13.8 days[16] | Sustained reduction of plasma uric acid[15] |

PEGylation Chemistry and Reaction Strategies

The covalent attachment of PEG to a biomolecule is achieved by using a PEG reagent that has been chemically activated with a specific functional group. The choice of functional group is determined by the available reactive sites on the target molecule, most commonly the side chains of amino acids like lysine (B10760008) or cysteine.

Decision Framework for PEGylation Chemistry

Choosing the correct PEGylation strategy is critical for a successful bioconjugation. The decision process involves selecting the target functional group on the biomolecule, the corresponding reactive group on the PEG, and the desired PEG architecture.

Case Study: Signaling Pathway Modulation

PEGylated therapeutics can be designed to interact with specific cellular signaling pathways. A prime example is Certolizumab pegol (Cimzia®) , a PEGylated Fab' antibody fragment that targets Tumor Necrosis Factor-alpha (TNF-α).[17]

TNF-α is a pro-inflammatory cytokine that binds to the TNF receptor (TNFR), initiating downstream signaling cascades (like NF-κB and MAPK pathways) that lead to inflammation. Certolizumab pegol lacks the Fc region found in full antibodies, meaning it does not induce antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC).[18][19] Its mechanism is direct neutralization of TNF-α. By binding to TNF-α, it prevents the cytokine from interacting with its receptor, thereby blocking the inflammatory signal.[19][20] The PEGylation extends the drug's half-life to approximately 14 days, allowing for less frequent dosing.[19][21]

Experimental Protocols

The following are generalized protocols for common PEGylation and characterization techniques. Researchers must optimize these conditions for their specific protein and PEG reagent.

Protocol 1: Amine-Specific PEGylation via NHS Ester Chemistry

This protocol targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of a protein.

Materials:

-

Protein of interest

-

Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl valerate)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH ~8.0

-

Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

-

Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

-

PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or in the Reaction Buffer.

-

Molar Ratio Calculation: Calculate the amount of PEG reagent needed. A starting point is a 5- to 20-fold molar excess of PEG to protein. The optimal ratio must be determined empirically.

-

Conjugation Reaction: Add the dissolved PEG reagent to the protein solution while gently stirring.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature depend on protein stability.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any unreacted PEG-NHS ester. Incubate for 15-30 minutes.

-

Purification: Separate the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.

Protocol 2: Thiol-Specific PEGylation via Maleimide (B117702) Chemistry

This protocol provides site-specific conjugation to free sulfhydryl (-SH) groups from cysteine residues.

Materials:

-

Cysteine-containing protein

-

PEG-Maleimide reagent

-

Reaction Buffer: Phosphate buffer, pH 6.5-7.5, containing 1-2 mM EDTA to prevent disulfide bond formation. The buffer must be free of thiol-containing agents.[22]

-

Purification system (e.g., Size Exclusion Chromatography)

Procedure:

-

Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer. If the protein has disulfide bonds, it may require reduction (e.g., with TCEP) and subsequent removal of the reducing agent prior to PEGylation.

-

PEG Reagent Preparation: Dissolve the PEG-Maleimide in the Reaction Buffer immediately before use.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide reagent to the protein solution.[22][23]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[22][23]

-

Purification: The reaction between maleimide and a thiol is highly specific and often does not require a quenching step. Proceed directly to purification to remove excess PEG reagent and any unreacted protein.

Protocol 3: Characterization by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. It is the primary method for assessing the success of a PEGylation reaction and quantifying aggregates.

Workflow:

Methodology:

-

System Setup: Equilibrate an SEC column (e.g., Agilent AdvanceBio SEC or similar) with a suitable mobile phase (e.g., 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2).[24]

-

Sample Injection: Inject 10-100 µL of the purified reaction mixture or standards onto the column.[24][25]

-

Detection: Monitor the column eluate using a UV detector at 280 nm (for protein) and a Refractive Index (RI) detector (for PEG).[25] A multi-angle light scattering (MALS) detector can also be used for accurate molecular weight determination.

-

Analysis: The PEGylated conjugate will elute first (largest size), followed by the unmodified protein, and finally the free PEG reagent.[26] The peak areas can be used to assess purity and reaction efficiency.

Protocol 4: Characterization by Mass Spectrometry (MS)

MS is used to confirm the identity of the conjugate, determine the degree of PEGylation (how many PEG molecules are attached), and identify the specific sites of attachment.

Methodology:

-

Sample Preparation: The sample may require buffer exchange into a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate) suitable for MS.[27] For ESI-MS, sample preparation might involve using organic solvents or additives like triethylamine (B128534) (TEA) to improve spectral resolution.[28]

-

Intact Mass Analysis: Analyze the purified conjugate using Liquid Chromatography-Mass Spectrometry (LC/MS) with Electrospray Ionization (ESI). Deconvolution of the resulting mass spectrum will reveal the molecular weight of the conjugate, confirming the addition of the PEG moiety.[27][29]

-

Peptide Mapping for Site Identification: a. Digest the PEGylated protein into smaller peptides using a protease (e.g., trypsin). b. Analyze the peptide mixture using LC-MS/MS. c. Search the MS/MS data against the protein's sequence. Peptides that show a mass shift corresponding to the PEG reagent identify the specific amino acid residues that were modified.[27]

Challenges: The Immunogenicity of PEG

While long considered non-immunogenic, growing evidence shows that PEG itself can elicit an immune response, leading to the formation of anti-PEG antibodies (APAs).[16] The presence of pre-existing APAs in some individuals, likely from exposure to PEG in cosmetics and foods, can lead to an accelerated blood clearance (ABC) of PEGylated drugs upon administration.[27] Subsequent doses can trigger the production of anti-PEG IgM, which binds to the PEGylated drug and leads to its rapid removal by the immune system, reducing efficacy and potentially causing adverse reactions.[27] This "PEG dilemma" is an active area of research, with strategies to mitigate this response including the development of alternative polymers and modifications to the PEG structure.[19]

References

- 1. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of pegfilgrastim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. precisepeg.com [precisepeg.com]

- 7. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pegylated interferon-alpha2b: pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy data. Hepatitis C Intervention Therapy Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The design and development of pegfilgrastim (PEG-rmetHuG-CSF, Neulasta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Pegfilgrastim - Wikipedia [en.wikipedia.org]

- 14. ashpublications.org [ashpublications.org]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Pharmacokinetics and pharmacodynamics of intravenous PEGylated recombinant mammalian urate oxidase in patients with refractory gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Certolizumab Pegol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. drugs.com [drugs.com]

- 20. What is the mechanism of Certolizumab Pegol? [synapse.patsnap.com]

- 21. youtube.com [youtube.com]

- 22. broadpharm.com [broadpharm.com]

- 23. broadpharm.com [broadpharm.com]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. biopharminternational.com [biopharminternational.com]

- 26. waters.com [waters.com]

- 27. enovatia.com [enovatia.com]

- 28. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 29. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Click Chemistry for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biological research and therapeutic development, the ability to selectively label and visualize proteins within their native environments is paramount. Click chemistry, a concept introduced by Karl Barry Sharpless, has emerged as a powerful and versatile tool for achieving this with remarkable efficiency and specificity.[1][2] These reactions are characterized by their high yields, modularity, and the generation of inoffensive byproducts, making them ideal for complex biological systems.[1][3] At the heart of its application in protein science is bioorthogonal chemistry, which involves reactions that occur rapidly and selectively in a biological setting without interfering with native biochemical processes.[2][4]

This technical guide provides a comprehensive overview of the core principles of click chemistry for protein labeling, focusing on the most prominent reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Tetrazine Ligation. It offers detailed experimental protocols, quantitative data for reaction optimization, and insights into the expanding applications of these techniques in drug discovery and development.

Core Principles and Key Reactions

The foundation of click chemistry for protein labeling lies in the introduction of a bioorthogonal handle (e.g., an azide (B81097) or an alkyne) into a protein of interest. This can be achieved through various methods, including the incorporation of non-canonical amino acids (ncAAs), metabolic labeling, or post-translational enzymatic modification.[5] Once the handle is in place, a probe molecule containing the complementary reactive group and a reporter moiety (e.g., a fluorophore, biotin, or a drug molecule) is introduced, leading to a specific covalent linkage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, involving the reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole.[3][6] This reaction is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer.[7] A significant advantage of CuAAC is its rapid kinetics; however, the requirement of a copper(I) catalyst can be a drawback due to its potential cytotoxicity, which initially limited its use in living systems.[5] To mitigate this, water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are often employed to protect cells from copper-induced damage and accelerate the reaction.[8]

Reaction Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Mechanism of the CuAAC reaction, highlighting the formation of a copper acetylide intermediate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity in live-cell imaging, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a catalyst.[9] The release of ring strain provides the driving force for the reaction.[9] While generally slower than CuAAC, the development of various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), has significantly increased the reaction rates, making SPAAC a widely used tool for live-cell labeling.[9]

Experimental Workflow: SPAAC Labeling in Live Cells

Caption: A simplified workflow for labeling proteins in live cells using SPAAC.

Tetrazine Ligation

Tetrazine ligation, an inverse-electron-demand Diels-Alder reaction, is one of the fastest bioorthogonal reactions currently available.[10][11] It occurs between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).[11] The exceptionally fast kinetics of this reaction allow for the use of very low concentrations of labeling reagents, which is highly advantageous for in vivo applications.[8]

Quantitative Data for Reaction Optimization

The choice of click chemistry reaction and the specific reagents used can significantly impact the efficiency of protein labeling. The following tables summarize key quantitative data to aid in the selection and optimization of your experiments.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Click Chemistry Reactions

| Reaction Type | Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |

| CuAAC | Azide + Terminal Alkyne | 10² - 10³ | Requires a Cu(I) catalyst. |

| SPAAC | Azide + DBCO | ~1 | Copper-free. |

| SPAAC | Azide + BCN | 0.1 - 1 | Copper-free. |

| SPAAC | Azide + DIFO | ~0.1 | Copper-free, features fluorine atoms for enhanced reactivity.[12] |

| Tetrazine Ligation | Tetrazine + TCO | 10³ - 10⁶ | Exceptionally fast kinetics.[11] |

| Tetrazine Ligation | Tetrazine + BCN | ~1 - 10² | Rate is dependent on the tetrazine and BCN isomer. |

Data compiled from various sources, including[9][11][13]. Rates can vary depending on the specific molecular context, solvent, and temperature.

Table 2: Recommended Reagent Concentrations and Reaction Conditions for Protein Labeling

| Reaction | Protein Concentration | Probe Concentration | Catalyst/Ligand | Temperature | Typical Reaction Time |

| CuAAC (in vitro) | 10-100 µM | 1-5 equivalents | 50-250 µM CuSO₄, 250-1250 µM THPTA, 2.5-5 mM Sodium Ascorbate | 4-37°C | 1-4 hours |

| CuAAC (live cells) | N/A | 10-50 µM | 50 µM CuSO₄, 250 µM THPTA, 2.5 mM Sodium Ascorbate | 4-37°C | 5-30 minutes |

| SPAAC (live cells) | N/A | 10-50 µM | N/A | 37°C | 15-60 minutes |

| Tetrazine Ligation (live cells) | N/A | 1-10 µM | N/A | 37°C | 5-15 minutes |

These are general guidelines. Optimal conditions should be determined empirically for each specific application.

Detailed Experimental Protocols

The following are generalized protocols for performing click chemistry reactions for protein labeling.

Protocol 1: CuAAC Labeling of a Purified Protein

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne- or azide-containing probe (e.g., a fluorescent dye) in DMSO.

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a stock solution of a Cu(I)-stabilizing ligand (e.g., THPTA) in water.

-

Freshly prepare a stock solution of a reducing agent, such as sodium ascorbate, in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide- or alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Add the probe to the desired final concentration.

-

Premix the CuSO₄ and ligand before adding to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate.

-

-

Incubation:

-

Incubate the reaction at room temperature or 37°C for 1-4 hours. Gentle mixing is recommended.

-

-

Purification:

-

Remove excess reagents and the catalyst by size-exclusion chromatography, dialysis, or spin filtration.

-

-

Analysis:

-

Confirm labeling by SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy.

-

Protocol 2: SPAAC Labeling of Cell-Surface Proteins

-

Cell Culture and Labeling Handle Incorporation:

-

Culture cells to the desired confluency.

-

Incorporate the azide handle into cell-surface proteins through metabolic labeling (e.g., by incubating cells with an azide-modified sugar like Ac₄ManNAz for 48 hours).

-

-

Labeling Reaction:

-

Wash the cells twice with warm PBS.

-

Prepare a solution of the cyclooctyne-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Add the cyclooctyne-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS to remove the unbound probe.

-

The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

-

Protocol 3: Tetrazine Ligation for Intracellular Protein Labeling

-

Protein Expression with a Strained Alkene:

-

Genetically encode a non-canonical amino acid containing a strained alkene (e.g., TCO) into the protein of interest in your cell line.

-

-

Labeling Reaction:

-

Wash the cells with PBS.

-

Incubate the cells with a cell-permeable tetrazine-fluorophore (1-10 µM) in culture medium for 5-15 minutes at 37°C.

-

-

Analysis:

-

Wash the cells with PBS to remove the excess tetrazine probe.

-

Analyze the labeled cells by fluorescence microscopy to visualize the intracellular protein.

-

Applications in Drug Discovery and Development

Click chemistry has become an indispensable tool in the pharmaceutical industry, accelerating various stages of drug discovery and development.

Target Identification and Validation

Click chemistry-based probes are widely used for activity-based protein profiling (ABPP) to identify and validate new drug targets.[14] In this approach, a small molecule inhibitor is modified with a clickable handle.[14] After treating cells or lysates with the probe, the labeled proteins are "clicked" to a reporter tag (e.g., biotin) for enrichment and subsequent identification by mass spectrometry.[5]

Logical Flow: Target Identification using Click Chemistry

Caption: Workflow for identifying protein targets of a small molecule using an activity-based probe.

Antibody-Drug Conjugates (ADCs)

Click chemistry has revolutionized the development of ADCs, which are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[3][10] Traditional methods for conjugating drugs to antibodies often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs), which can negatively impact efficacy and safety.[3] Click chemistry allows for site-specific conjugation, enabling the production of homogeneous ADCs with a precisely controlled DAR.[3]

Development of Peptide and Protein Therapeutics

Click chemistry is also used to modify peptides and proteins to enhance their therapeutic properties.[1][6] For example, it can be used to cyclize peptides to increase their stability and bioavailability, or to attach polyethylene (B3416737) glycol (PEG) chains to proteins to extend their half-life in circulation.[1]

Conclusion

Click chemistry has provided a robust and versatile set of tools for protein labeling that has had a profound impact on biological research and drug development. The high efficiency, specificity, and bioorthogonality of these reactions have enabled the study of proteins in their native environments with unprecedented precision. As new click reactions and bioorthogonal handles continue to be developed, the applications of this powerful technology are poised to expand even further, promising new insights into complex biological processes and paving the way for the next generation of targeted therapeutics.

References

- 1. bachem.com [bachem.com]

- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. qyaobio.com [qyaobio.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. chemistry.illinois.edu [chemistry.illinois.edu]

An In-depth Technical Guide to the Synthesis and Characterization of Fluorinated Azides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and applications of fluorinated azides, a class of compounds of increasing importance in medicinal chemistry, chemical biology, and materials science. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, and when combined with the versatile reactivity of the azide (B81097) group, it opens up a vast chemical space for the development of novel therapeutics and research tools.

Introduction to Fluorinated Azides

Fluorinated azides are organic compounds containing one or more fluorine atoms and an azide (-N₃) functional group. The strong carbon-fluorine bond and the high electronegativity of fluorine impart unique properties to these molecules, including increased metabolic stability, altered lipophilicity, and modified conformational preferences.[1][2] The azide group, a high-energy functional group, serves as a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a highly efficient and bioorthogonal reaction.[3] This combination of properties makes fluorinated azides valuable building blocks in drug discovery, enabling the synthesis of complex fluorinated molecules and facilitating the development of probes for chemical biology and medical imaging.[1][4]

Synthesis of Fluorinated Azides

The synthesis of fluorinated azides typically involves the nucleophilic displacement of a suitable leaving group by an azide salt, most commonly sodium azide (NaN₃). The choice of starting material and reaction conditions depends on the desired structure of the fluorinated azide.

From Fluorinated Alkyl Halides, Tosylates, and Mesylates

A common and straightforward method for the preparation of fluoroalkyl azides is the Sₙ2 reaction of a corresponding fluorinated alkyl halide (iodide or bromide), tosylate, or mesylate with sodium azide.[5] The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.[5][6]

General Synthetic Workflow:

Caption: General workflow for the synthesis of fluorinated azides via nucleophilic substitution.

Table 1: Synthesis of Fluorinated Azides from Tosylates, Mesylates, and Iodides

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1H,1H,2H,2H-Perfluorooctyl tosylate | NaN₃ | HMPA | 85 | 4.5 | 1H,1H,2H,2H-Perfluorooctyl azide | 89 | [5] |

| 1H,1H,5H-Octafluoropentyl tosylate | NaN₃ | HMPA | 120 | 4.5 | 1H,1H,5H-Octafluoropentyl azide | 75 | [5] |

| 1H,1H,2H,2H-Perfluorodecyl iodide | NaN₃ | DMF | 65 | 3.5 | 1H,1H,2H,2H-Perfluorodecyl azide | 69 | [5] |

| 1-(Bromomethyl)-4-(trifluoromethyl)benzene | NaN₃ | DMF | RT | 12 | 1-(Azidomethyl)-4-(trifluoromethyl)benzene (B1441326) | 95 | [7] |

| 2,4-Difluorobenzyl bromide | NaN₃ | DMF | RT | 12 | 2,4-Difluorobenzyl azide | 87 | [7] |

Synthesis of [¹⁸F]Fluoroalkyl Azides for PET Imaging

The synthesis of radiolabeled fluorinated azides, particularly those containing fluorine-18 (B77423) (¹⁸F), is of great interest for Positron Emission Tomography (PET) imaging.[8][9] These tracers are typically prepared by nucleophilic substitution on a suitable precursor with [¹⁸F]fluoride.

Experimental Workflow for [¹⁸F]Fluoroethyl Azide Synthesis and Labeling:

Caption: Workflow for the synthesis of [¹⁸F]fluoroethyl azide and its application in PET imaging.

Experimental Protocols

General Procedure for the Synthesis of Fluoroalkyl Azides from Tosylates/Mesylates[6]

To a solution of the fluorinated tosylate or mesylate (1.0 eq) in anhydrous DMF is added sodium azide (1.5 eq). The reaction mixture is stirred at the appropriate temperature (see Table 1) for the specified time. After completion of the reaction, the mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Radiosynthesis of 2-[¹⁸F]Fluoroethyl Azide[11]

[¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange resin. The [¹⁸F]fluoride is then eluted with a solution of potassium carbonate and Kryptofix 222 (K₂₂₂) in acetonitrile (B52724)/water. The solvent is removed by azeotropic distillation. A solution of the precursor, 2-azidoethyl tosylate, in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated at 105 °C for 5-10 minutes. The resulting 2-[¹⁸F]fluoroethyl azide is then purified by vacuum distillation.

Characterization of Fluorinated Azides

The characterization of fluorinated azides relies on standard spectroscopic techniques, with particular importance placed on NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton signals of the CH₂ group adjacent to the azide functionality typically appear in the range of δ 3.5-4.5 ppm.

-

¹³C NMR: The carbon attached to the azide group shows a signal around δ 50-60 ppm.

-

¹⁹F NMR: The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms and provide valuable structural information. For example, the ¹⁹F NMR signal for 1-(azidomethyl)-4-(trifluoromethyl)benzene appears at δ -62.67 ppm.[7]

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=N=N bond, which typically appears in the range of 2100-2160 cm⁻¹.[10]

Table 2: Spectroscopic Data for Selected Fluorinated Azides

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR (ν̃, cm⁻¹) | Reference |

| 1-(Azidomethyl)-4-(trifluoromethyl)benzene | 7.63 (d, 2H), 7.54 (d, 2H), 4.52 (s, 2H) | 139.43, 130.50, 128.26, 125.81, 125.04, 54.09 | -62.67 | ~2100 | [7] |

| 2,4-Difluorobenzyl azide | 7.29 (m, 1H), 6.85 (dtd, 2H), 4.33 (s, 2H) | 164.27, 162.30, 160.31, 131.59, 119.07, 111.88, 104.45, 48.22 | -113.54, -109.15 | ~2100 | [7] |

| 1-(Azidomethyl)-2-(trifluoromethyl)benzene | 7.68 (d, 1H), 7.63 (d, 1H), 7.58 (t, 1H), 7.44 (t, 1H), 4.67 (s, 2H) | 136.85, 131.68, 129.68, 127.48, 125.42, 125.10, 123.15, 120.98, 54.48 | -62.75 | ~2100 | [7] |

Applications in Drug Development

The unique properties of fluorinated azides make them highly valuable in various stages of drug discovery and development.

"Click" Chemistry for Lead Generation and Optimization

Fluorinated azides are key reagents in CuAAC reactions to generate libraries of novel fluorinated 1,2,3-triazoles. These triazoles are important scaffolds in medicinal chemistry due to their stability, rigidity, and ability to engage in hydrogen bonding. The introduction of fluorine can further enhance their pharmacological properties.[4]

Workflow for Fluorinated Triazole Library Synthesis:

Caption: Use of fluorinated azides in "click" chemistry for drug discovery.

Probes for ¹⁹F NMR Screening and Structural Biology

Fluorinated azides serve as precursors to ¹⁹F NMR probes that can be attached to biomolecules via click chemistry.[11] The sensitivity of the ¹⁹F nucleus to its local environment makes it an excellent reporter for studying drug-target interactions, protein conformation, and other biological processes.[11]

Safety Precautions

Organic azides are energetic compounds and can be explosive, especially low molecular weight azides.[12] Therefore, strict safety precautions must be followed:

-

Handling: Always handle organic azides in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Scale: Perform reactions on the smallest scale possible.

-

Temperature: Avoid excessive heating, as this can lead to violent decomposition.

-

Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and heavy metals, as these can form highly unstable and explosive compounds.

-

Purification: Avoid distillation of neat organic azides. Purification should be performed by chromatography or crystallization when possible.

-

Storage: Store organic azides in a cool, dark place, away from heat and light.

Conclusion

Fluorinated azides are a powerful and versatile class of molecules with significant applications in modern chemical research, particularly in the fields of drug discovery and medical imaging. Their synthesis, primarily through nucleophilic substitution reactions, is well-established, and their characterization is straightforward using standard spectroscopic methods. The strategic incorporation of fluorine combined with the reactivity of the azide group provides a robust platform for the creation of novel molecular entities with tailored properties. As our understanding of the unique effects of fluorine in biological systems continues to grow, the importance of fluorinated azides as key building blocks for the next generation of therapeutics and diagnostic agents is set to increase even further.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN101906007B - Preparation method of organic azide - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. [ 18 F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00880E [pubs.rsc.org]

- 9. Frontiers | Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry [pharma-industry-review.com]

- 12. Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]

Basic principles of PEGylation for improving drug solubility.

An In-Depth Technical Guide:

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a therapeutic agent, a process known as PEGylation, is a clinically proven and widely adopted strategy in pharmaceutical development.[1] One of its most significant benefits is the remarkable enhancement of aqueous solubility for hydrophobic drugs.[2] By altering the physicochemical properties of the parent molecule, PEGylation addresses the critical challenge of low solubility, which often limits the bioavailability and therapeutic efficacy of many promising drug candidates.[3][4] This technical guide provides an in-depth exploration of the fundamental principles by which PEGylation improves drug solubility, supported by quantitative data, detailed experimental protocols, and visualizations of key workflows and mechanisms.

Core Principles of Solubility Enhancement

PEGylation enhances the solubility of poorly water-soluble drugs through several key mechanisms that fundamentally alter the drug's interaction with an aqueous environment. The process involves the covalent or non-covalent attachment of PEG, a hydrophilic, non-toxic, and biocompatible polymer, to the drug molecule.[5][6]

1.1 Formation of a Hydration Shell The primary mechanism for solubility enhancement is the hydrophilic nature of PEG.[7] The repeating ethylene (B1197577) glycol units (-CH2-CH2-O-) in the PEG chain have a strong affinity for water molecules, forming extensive hydrogen bonds. This creates a structured "hydration shell" of water molecules around the drug conjugate.[7] This shell effectively masks the hydrophobic core of the drug, increasing its overall hydrophilicity and making it more readily soluble in aqueous media.[7]

1.2 Steric Hindrance and Prevention of Aggregation The large hydrodynamic volume of the PEG chain provides a steric shield around the drug molecule.[5] This physical barrier prevents the self-aggregation and precipitation of hydrophobic drug molecules, which is a common cause of low solubility. By keeping the drug molecules dispersed, PEGylation maintains them in a state that is more favorable for dissolution.[1]

1.3 Alteration of Crystalline State For many poorly soluble drugs, their low solubility is a function of their stable crystalline lattice, which requires significant energy to overcome during dissolution.[8][9] PEGylation, particularly when used to create solid dispersions, can disrupt this crystalline structure. By dispersing the drug at a molecular level within an amorphous PEG matrix, the energy barrier for dissolution is significantly lowered.[10] Amorphous forms are thermodynamically less stable and generally exhibit higher apparent solubility and faster dissolution rates than their crystalline counterparts.[9][11]

Caption: Core mechanisms by which PEGylation improves drug solubility.

Quantitative Impact on Drug Solubility

The effectiveness of PEGylation in enhancing solubility has been demonstrated across numerous studies. The degree of improvement is influenced by factors such as the molecular weight of the PEG used, the drug-to-carrier ratio, and the specific formulation strategy.[12][13]

| Drug | Carrier / Method | Drug:Carrier Ratio (w/w) | Saturated Solubility (μg/mL) | Solubility Enhancement | Reference(s) |

| Simvastatin | Intact Drug | - | 8.74 | - | [12][14] |

| Physical Mixture (PEG 12000) | 1:7 | 8.88 | ~1-fold | [12][14] | |

| Solid Dispersion (PEG 12000) | 1:7 | 24.83 | ~3-fold | [12][14] | |

| Nimesulide | Solid Dispersion (PEG 4000) | - | - | 3.2-fold | [15] |

| Solid Dispersion (PEG 6000) | - | - | 3.7-fold | [15] | |

| Rebamipide | Solid Dispersion (PEG 6000) | 1:15 | - | >2.5-fold | [15] |

Experimental Protocols for Preparation and Characterization

A systematic experimental approach is crucial for successfully developing and evaluating a PEGylated drug formulation. This involves the preparation of the conjugate, followed by rigorous characterization of its solubility, dissolution rate, and physicochemical properties.

References

- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. uspnf.com [uspnf.com]

- 5. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 8. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Core Mechanism of Azido-PEG3-Fluoride in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Azido-PEG3-fluoride and its derivatives in bioconjugation. We delve into the roles of its constituent functional groups—the azide (B81097), the polyethylene (B3416737) glycol (PEG) linker, and the fluoride-related moiety—and provide a comprehensive overview of its application in creating advanced bioconjugates for therapeutics, diagnostics, and research. While "Azido-PEG3-fluoride" is not a standard nomenclature, this guide addresses the most relevant interpretations: Azido-PEG3 linkers featuring a fluoride-based reactive group (e.g., acyl fluoride) for amine conjugation and those incorporating a radioactive fluorine isotope (¹⁸F) for imaging applications.

Core Components and Their Functions

The Azido-PEG3-X linker is a heterobifunctional molecule designed for the precise and efficient coupling of two molecular entities. Its structure can be broken down into three key components:

-

Azide Group (N₃): This functional group is the cornerstone of its utility in "click chemistry." Azides are largely absent in biological systems, rendering them bioorthogonal.[1] They do not react with native biological functionalities, ensuring highly specific ligation to a reaction partner. The azide group's small size and low polarity minimize interference with the biomolecule's function.[1] Its primary role is to participate in highly efficient and specific cycloaddition reactions with alkynes.

-

PEG3 Linker (- (CH₂CH₂O)₃ -): The tri-ethylene glycol spacer is a short, hydrophilic polyethylene glycol (PEG) chain. PEG linkers offer several advantages in bioconjugation:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the water solubility of the resulting bioconjugate, which is particularly beneficial for hydrophobic molecules.[2][3]

-

Reduced Immunogenicity: PEGylation can "shield" the bioconjugate from the host's immune system, reducing potential immune responses.[2][3]

-

Improved Pharmacokinetics: The PEG linker can increase the hydrodynamic radius of the conjugate, prolonging its circulation time and stability in biological systems.[2]

-

Flexible Spacer: It provides a flexible connection between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[3]

-

-

Fluoride-Related Functional Group: The "fluoride" component of the name points to a reactive moiety for conjugation, most plausibly an acyl fluoride (B91410) , or a radiolabel, Fluorine-18 (¹⁸F) .

-

Acyl Fluoride (-COF): As a reactive group, an acyl fluoride is an efficient agent for the acylation of primary amines, such as those found on lysine (B10760008) residues of proteins.[4] Compared to the more common N-hydroxysuccinimide (NHS) esters, acyl fluorides can offer faster and more efficient conjugation, particularly under aqueous conditions, allowing for better control over the degree of conjugation.[4]

-

Fluorine-18 ([¹⁸F]): In the context of drug development and diagnostics, the fluoride is often the radioactive isotope ¹⁸F, used for Positron Emission Tomography (PET) imaging. In this case, an Azido-PEG3-alkyne or other precursor is radiolabeled with [¹⁸F]fluoride to create a PET tracer.[5] This allows for the non-invasive in vivo tracking and quantification of the bioconjugate.

-

Mechanism of Action in Bioconjugation

The bioconjugation strategy using an Azido-PEG3-Acyl Fluoride linker typically involves a two-step "plug-and-play" approach.[4]

Step 1: Acylation of an Amine-Containing Biomolecule

The first step involves the reaction of the acyl fluoride end of the linker with a primary amine on a biomolecule (e.g., a protein, antibody, or peptide). This is a nucleophilic acyl substitution reaction where the amine group attacks the electrophilic carbonyl carbon of the acyl fluoride, leading to the formation of a stable amide bond and the release of a fluoride ion.[6] This reaction effectively "plugs" the azide-PEG3 moiety onto the biomolecule.

Step 2: Bioorthogonal Ligation via Click Chemistry

Once the biomolecule is functionalized with the azide group, it can be conjugated to a second molecule containing a complementary alkyne group. This is achieved through one of two primary "click" reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and the azide, forming a stable 1,4-disubstituted 1,2,3-triazole ring.[1][7][8] While highly effective, the cytotoxicity of copper limits its application in living cells.[1][8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with the azide without the need for a catalyst.[7][9] This makes SPAAC ideal for bioconjugation in living systems.[4] The reaction forms a stable triazole linkage.

The following diagram illustrates the general workflow of bioconjugation using an Azido-PEG3-Acyl Fluoride linker.

The mechanism for CuAAC is depicted in the following signaling pathway diagram.

Quantitative Data Summary

The efficiency of bioconjugation reactions is critical for producing homogenous and effective products. The choice between different amine-reactive chemistries can significantly impact the outcome.

| Reagent Class | Leaving Group | Reaction Speed | Hydrolytic Stability (pH 7) | Typical Conjugation Efficiency | Key Considerations |

| Acyl Fluoride | Fluoride | Very Fast | Moderate | High | Faster and potentially more efficient than NHS esters in aqueous buffers; allows for better control of the degree of conjugation.[4] |

| NHS Ester | N-hydroxysuccinimide | Fast | Moderate (Half-life ~4-5 hours) | High | More stable than succinimidyl carbonates, providing a wider experimental window.[6] |

| Succinimidyl Carbonate | N-hydroxysuccinimide | Very Fast | Low (Half-life < 5 mins) | High | Requires rapid handling due to high reactivity and susceptibility to hydrolysis.[6] |

Table 1: Comparison of Amine-Reactive Chemistries.

Experimental Protocols

General Protocol for Protein Conjugation using Azido-PEG3-Acyl Fluoride

This protocol provides a general guideline for the two-step conjugation of a protein with an alkyne-modified molecule. Optimization will be required for specific proteins and molecules.

Materials:

-

Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

-

Azido-PEG3-Acyl Fluoride linker

-

Anhydrous DMSO

-

Alkyne-modified molecule of interest

-

For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA).

-

For SPAAC: DBCO- or BCN-modified molecule.

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

Step 1: Azide Functionalization of the Protein

-

Prepare a stock solution of Azido-PEG3-Acyl Fluoride in anhydrous DMSO.

-

Add the desired molar excess of the linker solution to the protein solution while gently vortexing.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.

-

Remove the excess, unreacted linker by SEC or dialysis against the appropriate buffer.

-

Characterize the degree of labeling using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker has a chromophore.

Step 2: Click Chemistry Ligation

For CuAAC:

-

To the azide-functionalized protein, add the alkyne-modified molecule.

-

In a separate tube, prepare the catalyst solution by mixing CuSO₄ and the ligand.

-

Add the freshly prepared sodium ascorbate (B8700270) to the catalyst solution to reduce Cu(II) to Cu(I).

-

Add the catalyst solution to the protein-alkyne mixture.

-

Incubate the reaction for 1-4 hours at room temperature.

-

Purify the final bioconjugate using SEC to remove the catalyst and excess reagents.

For SPAAC:

-

To the azide-functionalized protein, add the cyclooctyne-modified molecule.

-

Incubate the reaction for 2-12 hours at room temperature or 37°C. Reaction times can vary significantly based on the specific cyclooctyne used.

-

Purify the final bioconjugate using SEC.

Protocol for ¹⁸F-Radiolabeling of an Azido-PEG3-Alkyne Precursor

This protocol outlines a general procedure for radiolabeling for PET applications.

Materials:

-

Azido-PEG3-alkyne precursor

-

[¹⁸F]Fluoride

-

Phase-transfer catalyst (e.g., Kryptofix 2.2.2)

-

Elution solvent (e.g., acetonitrile/water mixture)

-

Reaction vial and automated synthesis module.

-

HPLC for purification and analysis.

Procedure:

-

Trap the aqueous [¹⁸F]fluoride on an anion-exchange cartridge.

-

Elute the [¹⁸F]fluoride into the reaction vessel using a solution of the phase-transfer catalyst in the elution solvent.

-

Azeotropically dry the [¹⁸F]fluoride by repeated evaporation with anhydrous acetonitrile.

-

Add the Azido-PEG3-alkyne precursor dissolved in a suitable solvent (e.g., DMSO or acetonitrile) to the dried [¹⁸F]fluoride.

-

Heat the reaction at a specified temperature (e.g., 90-120°C) for a defined time (e.g., 10-20 minutes).[5]

-

Cool the reaction and purify the [¹⁸F]Azido-PEG3-alkyne using semi-preparative HPLC.

-

The purified radiolabeled linker can then be used in subsequent click chemistry reactions as described in section 4.1.

Conclusion

Azido-PEG3-fluoride and its related chemical entities represent a powerful and versatile class of reagents for modern bioconjugation. The combination of a bioorthogonal azide handle, a biocompatible PEG spacer, and a highly efficient reactive group like an acyl fluoride enables the precise and controlled construction of complex biomolecular architectures. This technical guide provides the foundational knowledge for researchers, scientists, and drug development professionals to leverage these advanced linkers in the creation of next-generation therapeutics, diagnostics, and research tools. The ability to create stable, well-defined bioconjugates is paramount to advancing our understanding of biological systems and developing more effective medical solutions.

References

- 1. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18 | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioconjugation application notes [bionordika.fi]

- 9. mdpi.com [mdpi.com]

The Indispensable Role of Fluorine-18 in Positron Emission Tomography: A Technical Guide to 18F-Labeling Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides functional information about physiological, biochemical, and pharmacological processes in vivo. Central to this technology is the use of radiotracers, molecules labeled with a positron-emitting radionuclide. Among the available radionuclides, Fluorine-18 (¹⁸F) has emerged as the most important and widely used for PET imaging in both clinical and research settings. Its favorable physical and chemical properties, including a convenient half-life of 109.8 minutes, low positron energy (0.635 MeV) resulting in high-resolution images, and well-established radiochemistry, make it an ideal choice for a broad range of applications.[1] This technical guide provides an in-depth exploration of the applications of ¹⁸F-labeling in PET imaging, covering key radiotracers, detailed experimental protocols, and the underlying biological pathways.

I. Production of Fluorine-18

The journey of an ¹⁸F-radiopharmaceutical begins with the production of the radionuclide itself. The most common method for producing ¹⁸F is via the ¹⁸O(p,n)¹⁸F nuclear reaction in a medical cyclotron.[2][3] In this process, a target of enriched [¹⁸O]water is bombarded with high-energy protons.[4] The resulting [¹⁸F]fluoride is then purified and prepared for subsequent radiolabeling reactions.

II. Core ¹⁸F-Labeled Radiotracers and Their Applications

A diverse array of molecules has been successfully labeled with ¹⁸F, leading to a portfolio of radiotracers for a wide range of clinical and research applications.

[¹⁸F]Fluoro-2-deoxy-D-glucose ([¹⁸F]FDG)

[¹⁸F]FDG is the most ubiquitously used PET radiotracer, serving as a cornerstone in oncology, neurology, and cardiology. As an analog of glucose, [¹⁸F]FDG is taken up by cells via glucose transporters (GLUTs) and phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate.[5] Because [¹⁸F]FDG-6-phosphate is not a substrate for further metabolism, it becomes trapped within the cell, and its accumulation reflects the rate of glucose utilization.[5]

Clinical Applications:

-

Oncology: Cancer cells often exhibit increased glycolysis, a phenomenon known as the Warburg effect, leading to high [¹⁸F]FDG uptake.[6] This makes [¹⁸F]FDG PET/CT a vital tool for cancer detection, staging, monitoring treatment response, and detecting recurrence.[5]

-

Neurology: In the brain, [¹⁸F]FDG is used to assess regional glucose metabolism, which can aid in the differential diagnosis of neurodegenerative diseases such as Alzheimer's disease.

-

Cardiology: [¹⁸F]FDG can be used to assess myocardial viability in patients with coronary artery disease.

¹⁸F-Labeled Amyloid Imaging Agents

A significant advancement in the diagnosis of Alzheimer's disease has been the development of ¹⁸F-labeled radiotracers that bind to β-amyloid plaques in the brain.

-

[¹⁸F]Florbetapir, [¹⁸F]Florbetaben, and [¹⁸F]Flutemetamol: These tracers are approved for clinical use to estimate β-amyloid neuritic plaque density in the brains of adult patients with cognitive impairment who are being evaluated for Alzheimer's disease and other causes of cognitive decline.[7]

¹⁸F-Labeled Prostate-Specific Membrane Antigen (PSMA) Ligands

PET imaging with radiolabeled ligands targeting the prostate-specific membrane antigen (PSMA) has revolutionized the management of prostate cancer. Several ¹⁸F-labeled PSMA inhibitors have been developed, offering advantages over their Gallium-68 counterparts, such as longer half-life and potentially improved image quality.

-

[¹⁸F]PSMA-1007 and [¹⁸F]DCFPyL: These tracers have shown high diagnostic accuracy for the detection of primary and metastatic prostate cancer.[8]

¹⁸F-Labeled Amino Acid Tracers

Radiolabeled amino acids are valuable for imaging certain types of tumors, particularly brain tumors, where the high glucose uptake of the normal brain parenchyma can obscure tumors on [¹⁸F]FDG PET scans.

-

O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET): This tracer is widely used for the diagnosis, grading, and treatment planning of brain tumors.[9][10][11]

-

6-[¹⁸F]Fluoro-L-DOPA ([¹⁸F]FDOPA): [¹⁸F]FDOPA is used for imaging neuroendocrine tumors and in the evaluation of Parkinson's disease.

III. Quantitative Data on ¹⁸F-Radiotracer Synthesis

The efficiency of radiolabeling is a critical factor in the production of ¹⁸F-radiopharmaceuticals. The following tables summarize key quantitative data for the synthesis of several important ¹⁸F-tracers.

| Radiotracer | Precursor | Automated Synthesizer | Radiochemical Yield (RCY) (non-decay corrected) | Synthesis Time (min) | Specific Activity (GBq/µmol) | Reference(s) |

| [¹⁸F]FDG | Mannose triflate | Multiple | 50-80% | 20-30 | >370 | [5] |

| [¹⁸F]Florbetapir | Tosylate precursor | Sumitomo modules | 25.4 ± 7.7% | 105 | 470 ± 135 | [12][13] |

| [¹⁸F]Florbetaben | Boc-protected precursor | Microfluidic | 53 ± 8% | ~28 | 260 ± 80 | [14] |

| [¹⁸F]Flortaucipir | AV1622 | RNplus Research module | 14.8-16.6% | 55 | 247.9-384.8 | [6] |

| [¹⁸F]PSMA-1007 | PSMA-1007 precursor | GE TRACERlab MX, mosaic-RS | 41.3-52.8% | 45 | ~126 | [15] |

| [¹⁸F]FET | TET precursor | GE FASTlab 2 | 30-55% (decay corrected) | 70-80 | 185-444 | [16][17] |

| [¹⁸F]FDOPA | FDOPA precursor | GE Fastlab 2 | 9.3-9.8% | ~140 | 77.7-144.3 | [2][18][19] |

| [¹⁸F]MISO | NITTP precursor | GE FASTlab | 49% | 48 | >500 | [20][21][22] |

| [¹⁸F]FLT | Thymidine analog | Multiple | 20-40% | 40-60 | >185 | |

| [¹⁸F]FCH | Dibromomethane | GE FASTlab II | 17.8 ± 2.5 % | ~49 | Not Reported | [18][23][24][25] |

IV. Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and quality control of ¹⁸F-radiopharmaceuticals. Below are representative protocols for the automated synthesis of key ¹⁸F-tracers.

Protocol 1: Automated Synthesis of [¹⁸F]FDG

This protocol describes a typical nucleophilic synthesis of [¹⁸F]FDG using an automated synthesis module.

1. [¹⁸F]Fluoride Trapping and Elution:

- Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary ammonium (B1175870) (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

- The trapped [¹⁸F]fluoride is then eluted into the reaction vessel with a solution of potassium carbonate (K₂CO₃) and a phase transfer catalyst, such as Kryptofix 222 (K2.2.2), in a mixture of acetonitrile (B52724) and water.

2. Azeotropic Drying:

- The solvent is removed by azeotropic distillation under a stream of inert gas (e.g., nitrogen or argon) at elevated temperature (e.g., 110-120 °C) to yield the anhydrous [¹⁸F]fluoride-Kryptofix complex.

3. Radiolabeling Reaction:

- A solution of the precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), in anhydrous acetonitrile is added to the reaction vessel.

- The reaction mixture is heated (e.g., 85-120 °C) for a short period (e.g., 5-15 minutes) to facilitate the nucleophilic substitution of the triflate leaving group with [¹⁸F]fluoride, forming the acetyl-protected [¹⁸F]FDG.

4. Hydrolysis:

- The acetyl protecting groups are removed by either acid or base hydrolysis. For example, by adding hydrochloric acid (HCl) and heating.

5. Purification:

- The crude [¹⁸F]FDG solution is passed through a series of solid-phase extraction (SPE) cartridges (e.g., alumina (B75360) and C18 cartridges) to remove unreacted [¹⁸F]fluoride, the Kryptofix catalyst, and other impurities.

- The purified [¹⁸F]FDG is eluted from the final cartridge with sterile water for injection.

6. Final Formulation and Quality Control:

- The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

- Quality control tests are performed according to pharmacopeial monographs and include checks for radiochemical purity, radionuclidic identity, pH, residual solvents, and sterility.[3][26]

Protocol 2: Automated Synthesis of [¹⁸F]PSMA-1007

This protocol outlines a one-step automated synthesis of [¹⁸F]PSMA-1007.[15]

1. [¹⁸F]Fluoride Trapping and Elution:

- Similar to the [¹⁸F]FDG synthesis, aqueous [¹⁸F]fluoride is trapped on a QMA cartridge and eluted with a solution containing a phase transfer catalyst.

2. Azeotropic Drying:

- The solvent is removed to provide the reactive [¹⁸F]fluoride.

3. Radiolabeling Reaction:

- The PSMA-1007 precursor is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction vessel containing the dried [¹⁸F]fluoride.

- The reaction is heated to facilitate the nucleophilic aromatic substitution.

4. Purification:

- The reaction mixture is purified using SPE cartridges to remove unreacted [¹⁸F]fluoride and other impurities.

5. Final Formulation and Quality Control:

- The purified [¹⁸F]PSMA-1007 is formulated in a physiologically compatible solution and subjected to a battery of quality control tests, including radiochemical purity, chemical purity, and sterility, to ensure it meets the standards for human injection.[15]

Protocol 3: Automated Synthesis of [¹⁸F]Florbetapir

This protocol describes a GMP-compliant automated synthesis of [¹⁸F]Florbetapir.[12][13]

1. [¹⁸F]Fluoride Trapping and Drying:

- Aqueous [¹⁸F]fluoride is trapped and dried as described in the previous protocols.

2. Radiolabeling Reaction:

- The tosylate precursor of Florbetapir is reacted with the dried [¹⁸F]fluoride in a suitable solvent at an elevated temperature.

3. Hydrolysis:

- A deprotection step, typically involving acid hydrolysis, is performed to yield the final [¹⁸F]Florbetapir molecule.

4. Purification:

- The crude product is purified by high-performance liquid chromatography (HPLC).

5. Formulation and Quality Control:

- The purified [¹⁸F]Florbetapir fraction from the HPLC is collected, the solvent is removed, and the product is reformulated in a suitable buffer for injection.

- Comprehensive quality control testing is performed to ensure the final product is safe and effective for clinical use.

V. Visualizing Key Processes with Graphviz

Diagrams created using the DOT language can effectively illustrate complex workflows and signaling pathways.

Caption: Workflow of ¹⁸F-Radiopharmaceutical Production and Clinical Use.

Caption: Signaling Pathways Regulating [¹⁸F]FDG Uptake in Cancer Cells.

VI. Conclusion

The applications of ¹⁸F-labeling in PET imaging are vast and continue to expand, driven by innovations in radiochemistry and a deeper understanding of disease biology. From the workhorse tracer [¹⁸F]FDG to highly specific agents targeting amyloid plaques and PSMA, ¹⁸F-radiopharmaceuticals have become indispensable tools in modern medicine and drug development. The ability to non-invasively visualize and quantify biological processes at the molecular level provides invaluable insights for researchers, clinicians, and patients alike. As automated synthesis methods become more robust and new ¹⁸F-labeled probes are developed, the future of PET imaging promises even greater precision and personalization in the diagnosis and management of a wide range of diseases.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. openmedscience.com [openmedscience.com]

- 3. osti.gov [osti.gov]

- 4. rjwave.org [rjwave.org]

- 5. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Warburg Effect - Basis of the PET scan — Firstclass [firstclassmed.com]

- 7. Quantitative comparative analysis of amyloid PET images using three radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and pre-clinical evaluation of a new class of high-affinity 18F-labeled PSMA ligands for detection of prostate cancer by PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile fully automated radiosynthesis and quality control of O-(2-[18F]fluoroethyl)-l-tyrosine ([18F]FET) for human brain tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. inis.iaea.org [inis.iaea.org]

- 11. researchgate.net [researchgate.net]

- 12. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]